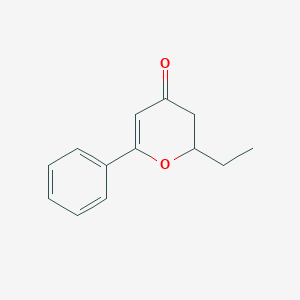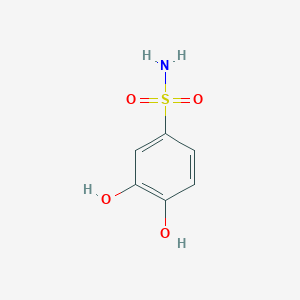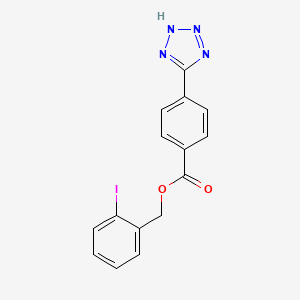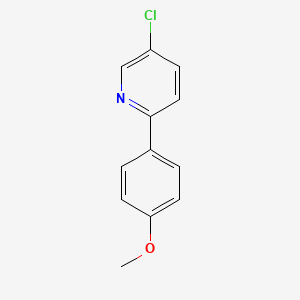![molecular formula C13H17N3O3 B15158929 Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- CAS No. 835916-70-6](/img/structure/B15158929.png)
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is an organic compound with the molecular formula C13H17N3O3. This compound is known for its unique structure, which includes a butanoic acid backbone with a phenylhydrazono group attached to a propyl chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- typically involves the reaction of butanoic acid derivatives with phenylhydrazine and other reagents under controlled conditions. One common method involves the condensation of butanoic acid with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields by providing uniform heating and reducing reaction times. The use of microwave-assisted synthesis for similar compounds has been reported to provide moderate to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted butanoic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-oxo-: This compound lacks the hydrazono group but shares the butanoic acid backbone.
Phenylhydrazine derivatives: Compounds with similar hydrazono groups but different backbones.
Uniqueness
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is unique due to its combination of a butanoic acid backbone and a phenylhydrazono group. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
835916-70-6 |
|---|---|
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-[[2-oxo-1-(2-phenylhydrazinyl)propylidene]amino]butanoic acid |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)13(14-9-5-8-12(18)19)16-15-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3,(H,14,16)(H,18,19) |
Clave InChI |
WEUWHEUJXQYNLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NCCCC(=O)O)NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)

![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)



![{[8-(Diethylamino)naphthalen-1-yl]methyl}(diphenyl)phosphanium iodide](/img/structure/B15158892.png)
![4-[(Z)-(3-Ethylphenyl)diazenyl]aniline](/img/structure/B15158900.png)
![Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-](/img/structure/B15158923.png)

![Dimethyl[(methyltellanyl)ethynyl]tellanium iodide](/img/structure/B15158930.png)
![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)

